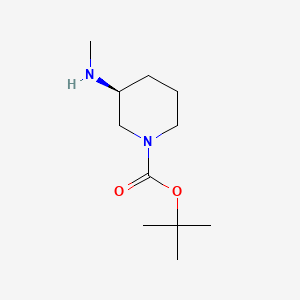
2,4-Difluorobenzyl alcohol
Vue d'ensemble
Description
Applications De Recherche Scientifique
2,4-Difluorobenzyl Alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2,4-Difluorobenzyl alcohol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as a substrate for alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The interaction between this compound and alcohol dehydrogenase involves the transfer of electrons, leading to the formation of 2,4-difluorobenzaldehyde. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival. Moreover, this compound can modulate the expression of genes involved in detoxification processes, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their heme group, thereby preventing the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound can undergo degradation, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can cause toxicity. For example, high doses of this compound have been associated with liver toxicity in animal models, characterized by elevated levels of liver enzymes and histopathological changes. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by alcohol dehydrogenase to form 2,4-difluorobenzaldehyde, which can further undergo oxidation to form 2,4-difluorobenzoic acid. This compound can also be conjugated with glucuronic acid or sulfate, facilitating its excretion from the body. The interaction of this compound with cytochrome P450 enzymes can lead to the formation of various metabolites, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the presence of a mitochondrial targeting sequence can facilitate the transport of this compound to the mitochondria, where it can exert its effects on mitochondrial function .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'alcool 2,4-Difluorobenzylique implique généralement la fluoration de dérivés d'alcool benzylique. Une méthode courante est la fluoration directe de l'alcool benzylique en utilisant des agents fluorants tels que le Selectfluor ou le N-fluorobenzènesulfonimide (NFSI) dans des conditions contrôlées . La réaction est généralement effectuée sous atmosphère inerte pour éviter les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de l'alcool 2,4-Difluorobenzylique peut impliquer des processus en plusieurs étapes à partir de dérivés de fluorobenzène disponibles dans le commerce. Le procédé comprend des réactions d'échange d'halogènes, des étapes de réduction et de purification pour obtenir le produit souhaité avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
L'alcool 2,4-Difluorobenzylique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe alcool peut être oxydé pour former l'aldéhyde ou l'acide carboxylique correspondant.
Réduction : Le composé peut être réduit pour former l'hydrocarbure correspondant.
Substitution : Les atomes de fluor peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou l'hydrogène gazeux (H₂) en présence d'un catalyseur sont utilisés.
Principaux produits formés
Oxydation : 2,4-Difluorobenzaldéhyde ou acide 2,4-Difluorobenzoïque.
Réduction : 2,4-Difluorotoluène.
Substitution : Divers dérivés d'alcool benzylique substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
L'alcool 2,4-Difluorobenzylique a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Enquête sur son potentiel en tant que sonde biochimique en raison de ses atomes de fluor, qui peuvent être détectés par spectroscopie RMN.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de médicaments fluorés.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de l'alcool 2,4-Difluorobenzylique implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut agir comme un substrat pour les enzymes alcool déshydrogénase, conduisant à la formation d'aldéhydes ou d'acides correspondants . Les atomes de fluor peuvent influencer la réactivité du composé et son affinité de liaison à diverses cibles biologiques, ce qui en fait un outil précieux en chimie médicinale .
Mécanisme D'action
The mechanism of action of 2,4-Difluorobenzyl Alcohol involves its interaction with specific molecular targets. For example, it can act as a substrate for alcohol dehydrogenase enzymes, leading to the formation of corresponding aldehydes or acids . The fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Composés similaires
Alcool benzylique : Manque d'atomes de fluor, le rendant moins réactif dans certaines réactions chimiques.
Alcool 2,4-Dichlorobenzylique : Contient des atomes de chlore au lieu de fluor, ce qui conduit à une réactivité et des applications différentes.
2,4-Difluorotoluène : Structure similaire mais manque le groupe hydroxyle, ce qui affecte ses propriétés chimiques et ses utilisations.
Unicité
L'alcool 2,4-Difluorobenzylique est unique en raison de la présence de deux atomes de fluor, qui modifient considérablement ses propriétés chimiques et physiques par rapport aux analogues non fluorés. Cela le rend particulièrement utile dans les applications nécessitant une réactivité et une stabilité spécifiques .
Propriétés
IUPAC Name |
(2,4-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJZBWHOHNWJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205005 | |
| Record name | 2,4-Difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56456-47-4 | |
| Record name | 2,4-Difluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56456-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056456474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIFLUOROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVX5XQB2MB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 2,4-Difluorobenzyl alcohol in the context of enzyme research?
A: this compound serves as a valuable tool for investigating the structure and function of enzymes like ADH [, ]. By analyzing its binding mode and the resulting effects on enzyme activity, researchers can gain insights into:
Q2: What spectroscopic data is available for this compound?
A: Extensive spectroscopic analyses have been performed on this compound, primarily using FTIR and FT-Raman techniques []. These studies provide detailed information about the molecule's vibrational modes, allowing researchers to:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)
![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)

![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)










